molecular formula C14H21NO5 B562940 N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 CAS No. 1189659-07-1

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3

Cat. No.: B562940
CAS No.: 1189659-07-1
M. Wt: 286.342
InChI Key: NRRQFYQWGDXZST-GKOSEXJESA-N
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Description

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a stable isotope-labeled compound. It is a derivative of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine, where the hydrogen atoms are replaced with deuterium (d3). This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 typically involves multiple steps. The starting material is often a phenol derivative, which undergoes a series of reactions including alkylation, protection, and deuteration. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. The reaction conditions usually involve the use of organic solvents, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed depend on the type of reaction and the conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 has several applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules.

    Industry: Applied in the synthesis of complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine
  • N-tert-Boc-2-(4-hydroxyphenoxy)ethylamine
  • N-tert-Boc-2-(4-methoxyphenoxy)ethylamine

Uniqueness

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required.

Properties

IUPAC Name

tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQFYQWGDXZST-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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